(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one
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Overview
Description
Synthesis Analysis
Schiff bases are usually synthesized by the condensation of primary amines with carbonyl compounds. The specific synthesis process for this compound would likely involve the reaction of 2,4-dichloroaniline and 4-fluorophenyl ketone in the presence of a catalyst .Chemical Reactions Analysis
As a Schiff base, this compound could participate in various chemical reactions. For example, it could undergo reduction to form a secondary amine, or it could react with an acid to form a protonated iminium ion .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to "(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one" have been extensively studied. Research efforts have focused on synthesizing various derivatives and analyzing their molecular structures using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. For example, Alamro et al. (2021) explored the mesomorphic properties and molecular packing of Schiff base derivatives, providing insights into the influence of lateral groups on molecular geometry and thermal parameters Alamro et al., 2021.
Photophysical Properties
The photophysical properties of derivatives have been a significant area of interest, with studies investigating their potential in optical and electronic applications. Hoffert et al. (2017) described the synthesis of push–pull pyrazine fluorophores, highlighting the impact of electron-donating groups and π-conjugated systems on emission and intramolecular charge transfer, which could be relevant for understanding the photophysical behavior of similar compounds Hoffert et al., 2017.
Liquid Crystalline Properties
The exploration of liquid crystalline properties forms another crucial aspect of research. Thaker et al. (2012) synthesized and characterized novel compounds with a 2,6-disubstituted naphthalene ring system, studying their mesomorphic behavior through polarizing optical microscopy and differential scanning calorimetry. This research avenue could provide a foundation for developing new liquid crystal displays or other optical devices Thaker et al., 2012.
Antimicrobial Activity
Investigations into the antimicrobial activity of related compounds have also been conducted. Chawla et al. (2012) synthesized 2,5-disubstituted-4-thiazolidinone derivatives with chloro and fluoro groups, evaluating their efficacy against various bacterial strains. Such studies underline the potential of these compounds in developing new antimicrobial agents Chawla et al., 2012.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO2/c17-13-4-1-12(15(18)9-13)10-22-20-8-7-16(21)11-2-5-14(19)6-3-11/h1-6,8-9H,7,10H2/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWABMACKSSMEA-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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